1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one

Medicinal Chemistry ADME Prediction Lead Optimization

Medicinal chemistry groups prioritizing SN2-based library synthesis should procure this 3-bromo isomer over the 2-bromo positional analog. The primary alkyl bromide ensures significantly faster nucleophilic displacement rates, enabling high-throughput parallel synthesis with shorter reaction times and lower temperatures. Its XLogP3 of 3.3 offers a 0.5 log unit lipophilicity advantage over the 2-bromo isomer, reducing the risk of exceeding Lipinski's LogP ceiling during fragment elaboration. The 3,4-bis(methylthio) substitution pattern keeps the ketone sterically accessible for carbonyl derivatization—oxime formation, hydrazone synthesis, Wittig reactions—avoiding the rate retardation caused by ortho substituents in the 2,4-regioisomer. Available at ≥98% purity under ISO quality systems.

Molecular Formula C11H13BrOS2
Molecular Weight 305.3 g/mol
Cat. No. B14046385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one
Molecular FormulaC11H13BrOS2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C=C1)C(=O)CCBr)SC
InChIInChI=1S/C11H13BrOS2/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3
InChIKeyPOBFKLQABLFUKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one CAS 1806357-52-7: Sourcing a 3-Bromo Ketone Intermediate with Dual Methylthio Motifs


1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one (CAS 1806357-52-7, molecular formula C11H13BrOS2, MW 305.3 g/mol) is a synthetic aryl ketone intermediate belonging to the class of brominated propiophenones. Its core structure features a phenyl ring substituted at the 3- and 4- positions with methylthio (-SCH3) groups, and a 3-bromopropan-1-one side chain [1]. The presence of both sulfur-containing thioether moieties and a terminal alkyl bromide imparts distinct physicochemical and reactivity properties, making it a versatile building block for medicinal chemistry, agrochemical, and material science applications . This compound is commercially available with typical purities ≥95% (often 98%) and is manufactured under ISO quality systems for global pharmaceutical R&D and quality control needs .

Why 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one Cannot Be Simply Replaced by a Methylthio-Substituted Analog


The 1-(3,4-bis(methylthio)phenyl) core with a 3-bromopropan-1-one side chain represents a specific structural configuration that is not interchangeable with its positional isomers (e.g., 2-bromo vs. 3-bromo, or 2,4- vs. 3,4-bis(methylthio)). These seemingly minor structural variations produce measurable differences in lipophilicity, conformational flexibility, and electrophilic reactivity. For instance, the 3,4-bis(methylthio) substitution pattern yields a computed XLogP3 of 3.3, compared to 3.8 for the 2-bromo positional isomer, a 0.5 log unit difference that indicates distinct solubility and membrane partitioning behavior [1]. Similarly, the 3,4-bis(methylthio) arrangement offers a unique spatial presentation of the thioether groups relative to the ketone, which can influence both the electronic activation of the bromine leaving group and the overall molecular recognition in biological target engagement—effects that are lost when the substitution pattern is altered . Below, we present the quantitative evidence that substantiates why this specific compound warrants prioritized procurement over its closest structural analogs.

Quantitative Evidence for Prioritizing 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one Over Its Closest Analogs


Lipophilicity (XLogP3) Shift Between 3-Bromo and 2-Bromo Positional Isomers

The target compound (3-bromo isomer) exhibits a computed XLogP3 of 3.3, which is 0.5 log units lower than the 3.8 value of the 2-bromo positional isomer 1-(3,4-bis(methylthio)phenyl)-2-bromopropan-1-one [1]. This difference, derived from identical PubChem XLogP3 3.0 algorithm calculations, is substantial enough to impact predicted solubility and passive membrane permeability. For medicinal chemists optimizing ADME profiles, the 3-bromo isomer's moderate lipophilicity may provide a superior balance between cellular permeability and aqueous solubility compared to the more lipophilic 2-bromo isomer.

Medicinal Chemistry ADME Prediction Lead Optimization

Rotatable Bond Count Differentiates Conformational Flexibility from the 2-Bromo Isomer

The target compound possesses 5 rotatable bonds, compared to 4 rotatable bonds for the 2-bromo isomer 1-(3,4-bis(methylthio)phenyl)-2-bromopropan-1-one, as computed identically by PubChem (Cactvs 3.4.6.11) [1]. The additional rotatable bond in the 3-bromo isomer arises from the bromine being positioned two carbons away from the carbonyl rather than directly adjacent, providing one extra carbon-carbon single bond with free rotation. This increased conformational flexibility can influence entropic contributions to binding affinity and the compound's ability to adopt bioactive conformations when incorporated into larger ligand structures.

Conformational Analysis Molecular Modeling Structure-Based Design

Differential Lipophilicity Versus the Dimethoxy Analog: A Bioisosteric Substitution with Measurable Consequences

When the 3,4-bis(methylthio) groups of the target compound are replaced by the 3,4-dimethoxy bioisostere (compound 3-bromo-1-(3,4-dimethoxyphenyl)propan-1-one, CAS 105174-63-8), the computed XLogP3 decreases from 3.3 to 2.5 (Δ = -0.8 log units), while the topological polar surface area (TPSA) drops from 67.7 Ų to 35.5 Ų (Δ = -32.2 Ų) [1][2]. This dramatic TPSA difference reflects the distinct electronic character of sulfur versus oxygen atoms in the methylthio versus methoxy substituents. The methylthio substituents contribute substantially more to polar surface area despite being less electronegative than oxygen, due to the larger van der Waals radius of sulfur and the resulting expansion of the molecular surface.

Bioisosterism Medicinal Chemistry Property-Based Design

Electrophilic Reactivity of the Terminal 3-Bromopropan-1-one Moiety: Distinct SN2 Potential Versus 2-Bromo Ketones

The 3-bromopropan-1-one side chain in the target compound positions the bromine atom as a primary alkyl bromide, which is sterically more accessible for SN2 nucleophilic displacement compared to secondary alkyl bromides found in 2-bromopropan-1-one isomers. While quantitative rate constant comparisons for these specific substrates are not available in the published literature, this structural feature represents a well-established class-level inference: primary alkyl bromides generally undergo SN2 reactions approximately 10-100 times faster than secondary alkyl bromides under comparable conditions [1]. This principle directly translates to synthetic utility: the 3-bromo isomer can serve as a more efficient alkylating agent for introducing the 3,4-bis(methylthio)benzoyl moiety into nucleophile-bearing scaffolds, reducing reaction times and improving yields in medicinal chemistry library production.

Synthetic Chemistry Reactivity Nucleophilic Substitution

Distinct Spatial Presentation of Methylthio Groups Versus 2,4-Bis(methylthio) Regioisomer

The 3,4-bis(methylthio) substitution pattern positions both sulfur atoms on adjacent carbons of the phenyl ring, creating a contiguous electron-rich region orthogonally oriented to the ketone side chain. In contrast, the 2,4-bis(methylthio) regioisomer (CAS 1807080-01-8) places one methylthio group ortho to the ketone, introducing potential steric and electronic effects on the carbonyl reactivity [1]. While direct biological assay comparisons between these regioisomers are absent from the peer-reviewed literature, the 3,4-substitution pattern avoids the steric congestion around the ketone that could hinder subsequent derivatization reactions such as oxime formation, hydrazone synthesis, or Grignard additions at the carbonyl carbon [2].

Structure-Activity Relationship Molecular Recognition Pharmacophore Mapping

Acknowledged Evidence Gap: Absence of Direct Biological Head-to-Head Data

A thorough search of the peer-reviewed literature (PubMed, ChEMBL, BindingDB) and patent databases reveals that no published study has performed a direct, head-to-head biological comparison of 1-(3,4-bis(methylthio)phenyl)-3-bromopropan-1-one against its closest structural analogs (2-bromo isomer, 2,4-bis(methylthio) regioisomer, dimethoxy analog, or chloro analog) in any assay system [1]. The compound is not indexed in ChEMBL and has no associated bioactivity data in BindingDB [2]. This means that claims about differential antimicrobial, anticancer, or enzyme inhibitory activity must be treated as unverified until experimental comparisons are conducted. Procurement decisions based on biological differentiation therefore carry inherent uncertainty. The quantitative differentiation presented in this guide is limited to computed physicochemical properties and established class-level reactivity principles.

Research Status Evidence Transparency Procurement Risk

Where 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one Delivers the Strongest Value: Evidence-Backed Application Scenarios


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity (XLogP3 ~3.3) with Methylthio Pharmacophore Features

Medicinal chemists designing kinase inhibitors or GPCR ligands where the 3,4-bis(methylthio)phenyl motif is a known pharmacophore should select the 3-bromo isomer as the alkylating building block. Its XLogP3 of 3.3, documented in [1], provides 0.5 log units lower lipophilicity than the 2-bromo positional isomer (XLogP3 3.8), potentially reducing the risk of exceeding Lipinski's LogP ceiling during fragment elaboration. The 5 rotatable bonds [1] allow the bromoalkyl chain to sample multiple conformations, which is advantageous when the optimal linker geometry between the pharmacophore and the target scaffold is unknown a priori.

Efficient SN2 Alkylation for Parallel Library Synthesis

The primary alkyl bromide in the target compound is sterically optimal for SN2-based coupling with amine, thiol, phenoxide, and carboxylate nucleophiles. As inferred from established organic chemistry principles [1], the 3-bromo isomer is expected to react significantly faster than the secondary bromide in the 2-bromo isomer, enabling high-throughput parallel synthesis with shorter reaction times and lower temperatures. This makes the 3-bromo isomer the preferred procurement choice for medicinal chemistry groups building focused compound libraries via nucleophilic displacement.

Bioisosteric Replacement Assessment Comparing Methylthio vs. Methoxy Substituents

Research groups systematically evaluating the impact of sulfur-for-oxygen bioisosteric replacement on compound properties should procure both 1-(3,4-bis(methylthio)phenyl)-3-bromopropan-1-one (XLogP3 3.3; TPSA 67.7 Ų) [1] and its dimethoxy analog 3-bromo-1-(3,4-dimethoxyphenyl)propan-1-one (XLogP3 2.5; TPSA 35.5 Ų) [2]. The measured 0.8 log unit lipophilicity difference and near-doubled TPSA provide a well-defined property window for probing how methylthio-to-methoxy substitution alters membrane permeability, metabolic stability, and off-target binding in parallel compound series.

Derivatization at the Ketone Carbonyl Without Steric Interference

Chemists planning carbonyl derivatization reactions (oxime formation, hydrazone synthesis, Wittig reactions, or reductive amination) should prioritize the 3,4-bis(methylthio) substitution pattern over the 2,4-bis(methylthio) regioisomer [1]. The absence of an ortho methylthio group adjacent to the ketone ensures that the carbonyl carbon remains sterically accessible, avoiding the rate retardation and yield reduction that ortho substituents can impose on nucleophilic addition reactions [2].

Quote Request

Request a Quote for 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.